Azepan-4-one oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

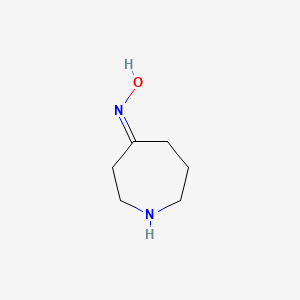

Azepan-4-one oxime is a seven-membered heterocyclic compound containing a nitrogen atom in the ring and an oxime functional group

准备方法

Synthetic Routes and Reaction Conditions

Azepan-4-one oxime can be synthesized through several methods. One efficient method involves the gold-catalyzed two-step [5+2] annulation reaction. This reaction shows high regioselectivity and excellent diastereoselectivity . Another approach involves the recyclization of small or medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. One-pot synthesis methods are often preferred due to their efficiency and reduced need for purification steps .

化学反应分析

Chemical Reactions of Azepan-4-one Oxime

This compound can undergo several chemical reactions due to its oxime functional group.

Hydrolysis

-

Reaction Conditions: Acidic or basic conditions.

-

Products: The oxime can hydrolyze to yield the corresponding carbonyl compound (azepan-4-one).

Reduction

-

Reaction Conditions: Presence of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Products: The oxime can be reduced to form the corresponding amine.

Oxidation

-

Reaction Conditions: Presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

-

Products: The oxime can undergo oxidation to form nitro or nitroso compounds.

Comparison with Other Oximes

Oximes are a diverse class of compounds with varying biological activities and chemical properties. A comparison with other oximes can provide insights into their potential applications.

科学研究应用

Antidote for Organophosphate Poisoning

Mechanism of Action

Azepan-4-one oxime functions primarily as a reactivator of acetylcholinesterase (AChE), an enzyme inhibited by organophosphate (OP) compounds. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in severe toxicity. The oxime compounds, including this compound, facilitate the reactivation of AChE by cleaving the phosphate group attached to the enzyme, thereby restoring its function.

Efficacy Studies

Recent studies have highlighted the effectiveness of various oximes in counteracting OP toxicity. For instance, MMB4 DMS and obidoxime have shown significant protective effects against lethal doses of nerve agents like VX and sarin when administered in animal models . Comparative studies suggest that this compound could potentially enhance the therapeutic index due to its structural properties that may allow better penetration across biological membranes, including the blood-brain barrier (BBB) .

Therapeutic Potential in Neurodegenerative Diseases

Muscarinic Receptor Agonism

this compound has been investigated for its agonistic effects on muscarinic M1 and M4 receptors. These receptors are implicated in cognitive functions and are potential targets for treating conditions such as Alzheimer’s disease and schizophrenia. The modulation of these receptors may help alleviate symptoms associated with cognitive decline .

Preclinical Studies

Preclinical evaluations have indicated that compounds similar to this compound exhibit neuroprotective properties by reducing inflammation and oxidative stress in neuronal cells. This suggests a dual role: acting both as a reactivator for AChE and as a modulator for neurodegenerative pathways .

Safety and Toxicity Assessments

In Vitro and In Vivo Studies

Safety assessments are crucial for any therapeutic candidate. Studies have shown that this compound derivatives exhibit varying degrees of cytotoxicity depending on their chemical structure. For example, certain derivatives demonstrated survival rates above 70% in human bronchial epithelial cells, indicating acceptable safety profiles for further development .

Ongoing Research

Current research is focused on optimizing this compound derivatives to enhance their efficacy while minimizing toxicity. This includes structural modifications aimed at improving BBB permeability without compromising their reactivation capabilities against AChE .

Data Summary Table

Case Studies

-

Organophosphate Toxicity Management

In a study involving guinea pigs exposed to VX nerve agent, this compound showed promising results in improving survival rates compared to standard treatments like 2-PAM Cl. The study highlighted the need for further exploration into novel oximes that can offer broader protection against various OPs . -

Neuroprotection in Alzheimer’s Models

Research involving this compound analogs demonstrated reduced markers of neuroinflammation in cellular models mimicking Alzheimer’s disease pathology. These findings support further investigation into their potential as therapeutic agents for cognitive disorders .

作用机制

The mechanism of action of azepan-4-one oxime involves its interaction with specific molecular targets and pathways. For instance, its oxime group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Similar compounds to azepan-4-one oxime include other seven-membered heterocycles such as:

Azepines: Contain a nitrogen atom in the ring.

Oxazepines: Contain both oxygen and nitrogen atoms in the ring.

Thiazepines: Contain sulfur and nitrogen atoms in the ring.

Uniqueness

This compound is unique due to its oxime functional group, which imparts distinct chemical properties and reactivity compared to other seven-membered heterocycles. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.

属性

IUPAC Name |

(NE)-N-(azepan-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c9-8-6-2-1-4-7-5-3-6/h7,9H,1-5H2/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGKCXLKLQNZBB-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)CCNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/CCNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。